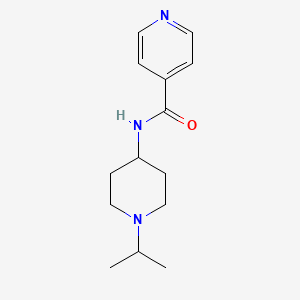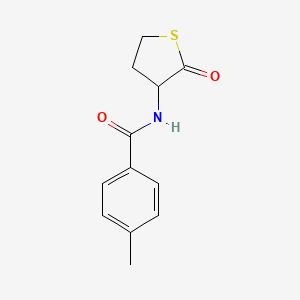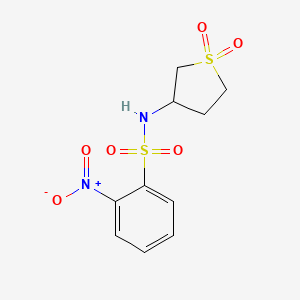
N-(4-butoxybenzyl)-N,1-dimethyl-4-piperidinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-butoxybenzyl)-N,1-dimethyl-4-piperidinamine, also known as BDB or J-4, is a chemical compound that belongs to the class of piperidine derivatives. It is a potent and selective agonist of the sigma-1 receptor, which is a transmembrane protein that is involved in various cellular processes, including ion channels, calcium signaling, and neurotransmitter release. BDB has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience.
作用機序
N-(4-butoxybenzyl)-N,1-dimethyl-4-piperidinamine acts as a selective agonist of the sigma-1 receptor, which is located on the endoplasmic reticulum and plasma membrane of cells. When this compound binds to the sigma-1 receptor, it induces a conformational change that activates downstream signaling pathways, including the modulation of ion channels, calcium release, and neurotransmitter release. The exact mechanism of action of this compound is still being studied, but it is believed to involve the regulation of protein-protein interactions and the modulation of intracellular signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the enhancement of dopamine and acetylcholine release in the brain, the modulation of pain perception, and the reduction of anxiety and depression-like behaviors in animal models. This compound has also been shown to have neuroprotective effects, which may have implications for the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of using N-(4-butoxybenzyl)-N,1-dimethyl-4-piperidinamine in scientific research is its high selectivity for the sigma-1 receptor, which allows for the specific targeting of this receptor in various biological systems. This compound is also relatively easy to synthesize and purify, making it a cost-effective tool for scientific studies. However, one limitation of using this compound is its potential for off-target effects, particularly at high concentrations. Additionally, the use of this compound in animal studies may raise ethical concerns, as it may cause behavioral changes in animals.
将来の方向性
There are several future directions for the use of N-(4-butoxybenzyl)-N,1-dimethyl-4-piperidinamine in scientific research. One potential application is in the treatment of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease, where the modulation of dopamine and acetylcholine release may have therapeutic benefits. This compound may also be useful in the study of pain perception and the development of new analgesic drugs. Additionally, the development of more selective sigma-1 receptor agonists may help to minimize off-target effects and improve the specificity of sigma-1 receptor modulation.
合成法
The synthesis of N-(4-butoxybenzyl)-N,1-dimethyl-4-piperidinamine involves several steps, including the reaction of 4-butoxybenzyl chloride with N,N-dimethylpiperidine, followed by purification and crystallization. The yield of this compound can be improved by optimizing the reaction conditions, such as the temperature, time, and solvent used.
科学的研究の応用
N-(4-butoxybenzyl)-N,1-dimethyl-4-piperidinamine has been used in various scientific studies to investigate the role of sigma-1 receptors in different biological processes. For example, this compound has been shown to enhance the release of dopamine and acetylcholine in the brain, which may have implications for the treatment of certain neurological disorders, such as Parkinson's disease and Alzheimer's disease. This compound has also been used to study the effects of sigma-1 receptor activation on pain perception, anxiety, and depression.
特性
IUPAC Name |
N-[(4-butoxyphenyl)methyl]-N,1-dimethylpiperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O/c1-4-5-14-21-18-8-6-16(7-9-18)15-20(3)17-10-12-19(2)13-11-17/h6-9,17H,4-5,10-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMHVUSNUHKXENO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)CN(C)C2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]-N-[2-(4-morpholinyl)ethyl]-2-pyrimidinamine](/img/structure/B5025089.png)
![ethyl 2-[(5-nitro-2-furoyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B5025096.png)

![N-({[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-3-nitrobenzamide](/img/structure/B5025103.png)
![N-[(8-hydroxy-7-quinolinyl)(4-methoxyphenyl)methyl]-2-methylpropanamide](/img/structure/B5025105.png)
![N-{[1-(4-hydroxybenzyl)-3-piperidinyl]methyl}-4-methoxybenzenesulfonamide](/img/structure/B5025122.png)

![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(2,3-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5025135.png)

![4-{1-cyano-2-[5-(3-nitrophenyl)-2-furyl]vinyl}benzoic acid](/img/structure/B5025144.png)
![5-bromo-1-[(3-methyl-1-piperidinyl)methyl]-1H-indole-2,3-dione](/img/structure/B5025150.png)

![3-[(dimethylamino)methyl]-4-ethoxybenzoic acid](/img/structure/B5025166.png)
